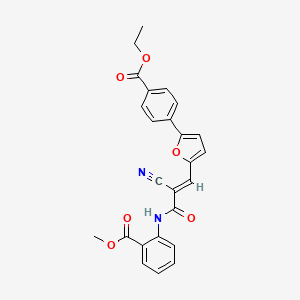
(E)-methyl 2-(2-cyano-3-(5-(4-(ethoxycarbonyl)phenyl)furan-2-yl)acrylamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-methyl 2-(2-cyano-3-(5-(4-(ethoxycarbonyl)phenyl)furan-2-yl)acrylamido)benzoate is a useful research compound. Its molecular formula is C25H20N2O6 and its molecular weight is 444.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
Molecular Formula: C25H20N2O6
Molecular Weight: 444.443 g/mol
IUPAC Name: (E)-methyl 2-(2-cyano-3-(5-(4-(ethoxycarbonyl)phenyl)furan-2-yl)acrylamido)benzoate
The compound features a furan ring, cyano group, and an ethoxycarbonyl substituent, which are critical for its biological activities.
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of furan and cyano compounds have demonstrated cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluating the anticancer activity of related compounds reported IC50 values indicating their effectiveness:
| Compound Name | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 5.85 | |
| Compound B | A549 | 4.53 | |
| (E)-methyl 2-(...) | HeLa | TBD | TBD |
These findings suggest that the compound may possess similar or enhanced activity against specific cancer types, warranting further investigation.
Anti-inflammatory Activity
The anti-inflammatory potential of the compound can be inferred from studies on related chemical classes. Compounds featuring cyano and furan groups are known to inhibit inflammatory pathways, including the NF-kB signaling pathway.
The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This inhibition leads to a reduction in inflammation markers in vitro.
In Vitro Studies
In vitro studies have been conducted to assess the biological activity of (E)-methyl 2-(...) against various cell lines:
- Cell Viability Assays: These assays measure the compound's ability to inhibit cell proliferation.
- Apoptosis Induction: Flow cytometry has been used to analyze apoptosis in treated cells.
- Cytokine Release Assays: Measurement of cytokine levels post-treatment provides insight into the anti-inflammatory effects.
Safety and Toxicity
Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, it is essential to evaluate its safety profile comprehensively. Toxicological studies should focus on:
- Acute Toxicity: Assessing lethal doses in model organisms.
- Chronic Toxicity: Long-term exposure effects on vital organs.
Propiedades
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-[5-(4-ethoxycarbonylphenyl)furan-2-yl]prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O6/c1-3-32-24(29)17-10-8-16(9-11-17)22-13-12-19(33-22)14-18(15-26)23(28)27-21-7-5-4-6-20(21)25(30)31-2/h4-14H,3H2,1-2H3,(H,27,28)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXKCZSVSVFZAE-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














